![molecular formula C17H13ClN4O B6478900 2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole CAS No. 929845-29-4](/img/structure/B6478900.png)
2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole
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Overview
Description
2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole (2-CPD) is a heterocyclic compound that has been studied extensively for its potential applications in fields such as medicine, biochemistry, and pharmacology. 2-CPD has a unique structure that consists of a five-membered oxadiazole ring with a phenyl substituent at the 3-position and a chlorine atom at the 4-position. This structure makes it an attractive target for research due to its potential for pharmaceutical applications.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, which are part of the compound’s structure, have been reported to exhibit antimicrobial activity . They can be effective against various strains of microorganisms .
Anti-inflammatory Activity
The benzimidazole moiety in the compound is known to exhibit anti-inflammatory properties . This makes it potentially useful in the treatment of inflammatory diseases.
Antitumor Activity
Benzimidazole derivatives have shown potential in antitumor activity . They could be developed into drugs for cancer treatment.
Antidiabetic Activity
The compound could potentially be used in the treatment of diabetes, as benzimidazole derivatives have been reported to show antidiabetic activity .
Antioxidant Activity
Benzimidazole derivatives have been reported to exhibit antioxidant activity . This suggests that the compound could be used in the treatment of diseases caused by oxidative stress.
Antiviral Activity
The compound could potentially be used in antiviral drugs, as benzimidazole derivatives have been reported to show antiviral activity .
Antifungal Activity
The compound could potentially be used in the treatment of fungal infections, as benzimidazole derivatives have been reported to show antifungal activity .
Ulcerogenic Activity
Benzimidazole derivatives have been reported to show ulcerogenic activity . This suggests that the compound could potentially be used in the treatment of ulcers.
Mechanism of Action
Mode of Action
It is known that similar compounds have shown antiangiogenic effects and promotion of apoptosis .
Biochemical Pathways
Similar compounds have been shown to interact with dna, causing dna condensation and promoting apoptosis .
Result of Action
The compound has shown antiproliferative potency in vitro, with a significant IC50 value against certain cell lines . This suggests that the compound may have potential as an anticancer drug.
properties
IUPAC Name |
5-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-7-5-11(6-8-12)17-21-16(23-22-17)10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKSYVWHOWEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
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